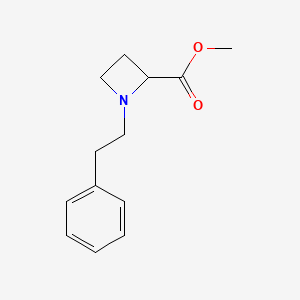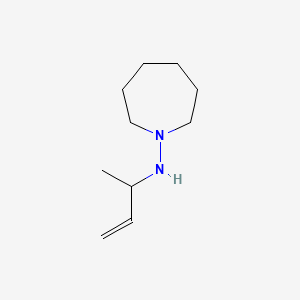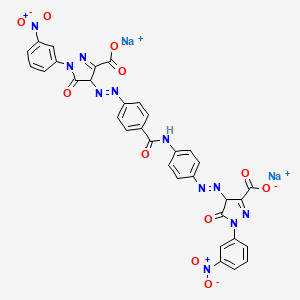
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-3-carboxylic acid, 4-((4-((4-((3-carboxy-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazol-4-yl)azo)benzoyl)amino)phenyl)azo)-4,5-dihydro-1-(3-nitrophenyl)-5-oxo-, disodium salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its multiple azo groups and pyrazole rings, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, including the formation of pyrazole rings and azo linkages. The synthetic route typically starts with the preparation of 1H-pyrazole-3-carboxylic acid, followed by the introduction of azo groups through diazotization and coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pH, and solvent choice to achieve high yields and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of nitro groups makes it susceptible to oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the nitro groups can be achieved using reducing agents such as sodium dithionite or catalytic hydrogenation.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, facilitated by reagents like sulfuric acid or aluminum chloride.
Coupling Reactions: The azo groups can participate in coupling reactions with phenols or amines, forming new azo compounds.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biological stain or marker due to its azo groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with various molecular targets, including enzymes and receptors. The azo groups can undergo reduction to form amines, which may interact with biological molecules. The nitro groups can also participate in redox reactions, affecting cellular processes. The compound’s structure allows it to bind to specific sites on proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, this compound stands out due to its multiple azo and nitro groups, which confer unique chemical and biological properties. Similar compounds include:
1H-Pyrazole-3-carboxylic acid derivatives: These compounds share the pyrazole ring but may lack the azo or nitro groups.
Azo compounds: These compounds contain azo linkages but may not have the same pyrazole structure.
Nitroaromatic compounds: These compounds have nitro groups attached to aromatic rings but may not have the same complexity as the target compound.
Eigenschaften
CAS-Nummer |
65104-25-8 |
|---|---|
Molekularformel |
C33H19N11Na2O11 |
Molekulargewicht |
791.5 g/mol |
IUPAC-Name |
disodium;4-[[4-[[4-[[3-carboxylato-1-(3-nitrophenyl)-5-oxo-4H-pyrazol-4-yl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C33H21N11O11.2Na/c45-29(17-7-9-19(10-8-17)35-37-25-27(32(48)49)39-41(30(25)46)21-3-1-5-23(15-21)43(52)53)34-18-11-13-20(14-12-18)36-38-26-28(33(50)51)40-42(31(26)47)22-4-2-6-24(16-22)44(54)55;;/h1-16,25-26H,(H,34,45)(H,48,49)(H,50,51);;/q;2*+1/p-2 |
InChI-Schlüssel |
MALDUBMOKWLPKA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5C(=NN(C5=O)C6=CC(=CC=C6)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


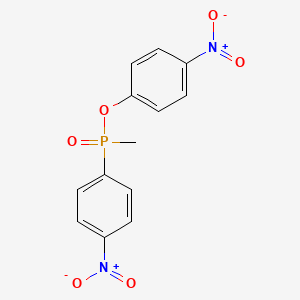
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
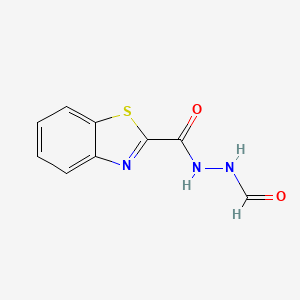

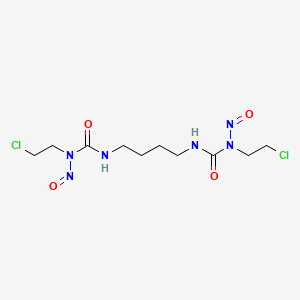
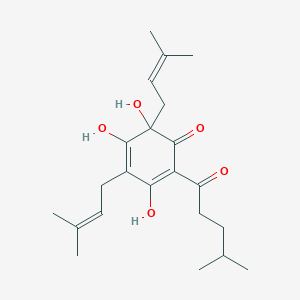
![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)


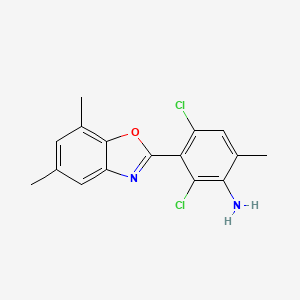
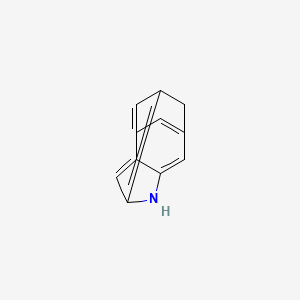
![4a,5,7,8,8a,9-Hexahydro-9-methylene-6H-1,2,4-triazolo[4,3-a]indole](/img/structure/B13798858.png)
